![molecular formula C22H24N6O3 B2610585 ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate CAS No. 1396869-19-4](/img/structure/B2610585.png)

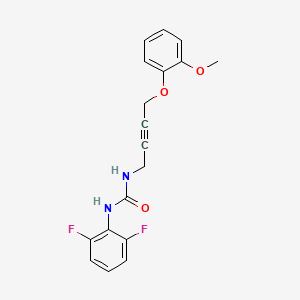

ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also features a 1,2,3-triazole ring, which is known to contribute to various biological activities .

Aplicaciones Científicas De Investigación

Neuroprotective and Anti-neuroinflammatory Agents

Compounds with the triazole-pyrimidine hybrid structure, including our subject compound, have shown promising results as potential neuroprotective and anti-neuroinflammatory agents. They have been evaluated for their ability to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. These compounds have demonstrated significant anti-neuroinflammatory properties through the inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells .

Synthesis of Piperidine Derivatives

The piperidine moiety of the compound is a key structural element in medicinal chemistry. Recent advances in the synthesis of piperidine derivatives have highlighted the importance of such compounds in drug design. They are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry due to their wide range of biological activities .

Anticancer Activity

Triazole derivatives, such as the compound , have been studied for their anticancer properties. Detailed biological studies suggest that certain triazole compounds can induce apoptosis in cancer cells, such as BT-474 breast cancer cells. This is achieved by inhibiting colony formation in a concentration-dependent manner, which is a promising avenue for cancer treatment .

Inhibition of Fibroblast Proliferation

The compound has been found to inhibit key receptors like PDGFR, FGFR, and VEGFR, which are involved in fibroblast proliferation, migration, and transformation. This property is particularly useful in the treatment of idiopathic pulmonary fibrosis (IPF), where excessive fibroblast activity leads to lung tissue scarring .

Neurodegenerative Disease Research

Research into neurodegenerative diseases such as Parkinson’s and Alzheimer’s has benefited from compounds like ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate. These compounds have shown the ability to reduce the aggregation of proteins like alpha-synuclein, which is implicated in the pathology of these diseases .

Direcciones Futuras

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of a robust synthetic route enabling the incorporation of diverse functional groups is highly needed in medicinal and agricultural chemistry .

Propiedades

IUPAC Name |

ethyl 4-[(1-phenyl-5-pyridin-2-yltriazole-4-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-2-31-22(30)27-14-11-16(12-15-27)24-21(29)19-20(18-10-6-7-13-23-18)28(26-25-19)17-8-4-3-5-9-17/h3-10,13,16H,2,11-12,14-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBNRNDNMCXFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2610502.png)

![1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2610507.png)

![Methyl 2-[6-chloro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610509.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2610512.png)

![Diethyl 2-{[(2-chloro-3-pyridyl)amino]methylidene}malonate](/img/structure/B2610514.png)

![3-(2-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610516.png)

![3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2610517.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2610519.png)

![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate](/img/structure/B2610523.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2610525.png)